5-Ethyl-2-methylpiperidine-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethyl-2-methylpiperidine-1-sulfonylchloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms The compound is characterized by the presence of an ethyl group at the 5-position, a methyl group at the 2-position, and a sulfonyl chloride group at the 1-position of the piperidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2-methylpiperidine-1-sulfonylchloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors.
Introduction of Substituents: The ethyl and methyl groups can be introduced through alkylation reactions.
Industrial Production Methods
Industrial production of 5-Ethyl-2-methylpiperidine-1-sulfonylchloride may involve large-scale synthesis using similar reaction pathways. The process typically requires optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
5-Ethyl-2-methylpiperidine-1-sulfonylchloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, alcohols, and thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different products.
Common Reagents and Conditions
Major Products Formed
Nucleophilic Substitution: The major products are sulfonamides, sulfonate esters, and sulfonothioates, depending on the nucleophile used.
Oxidation: The major product is the corresponding sulfonic acid.
Reduction: The major product is the corresponding sulfinic acid.
Wissenschaftliche Forschungsanwendungen
5-Ethyl-2-methylpiperidine-1-sulfonylchloride has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting the central nervous system and other biological pathways involving piperidine derivatives.
Industrial Processes: It is used in the production of specialty chemicals and intermediates for various industrial applications.
Wirkmechanismus
The mechanism of action of 5-Ethyl-2-methylpiperidine-1-sulfonylchloride involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic and can react with nucleophiles to form sulfonamide, sulfonate ester, or sulfonothioate bonds . These reactions are important in the modification of biological molecules and the synthesis of bioactive compounds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Ethyl-2-methylpyridine: This compound is structurally similar but lacks the sulfonyl chloride group.
2-Methyl-5-ethylpyridine: Another isomeric pyridine with similar applications in organic synthesis.
Uniqueness
5-Ethyl-2-methylpiperidine-1-sulfonylchloride is unique due to the presence of the sulfonyl chloride group, which imparts distinct reactivity and makes it a valuable reagent in organic synthesis and medicinal chemistry .
Eigenschaften
Molekularformel |
C8H16ClNO2S |
---|---|
Molekulargewicht |
225.74 g/mol |
IUPAC-Name |
5-ethyl-2-methylpiperidine-1-sulfonyl chloride |
InChI |
InChI=1S/C8H16ClNO2S/c1-3-8-5-4-7(2)10(6-8)13(9,11)12/h7-8H,3-6H2,1-2H3 |
InChI-Schlüssel |
KTTLSXZZYKOICY-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1CCC(N(C1)S(=O)(=O)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.